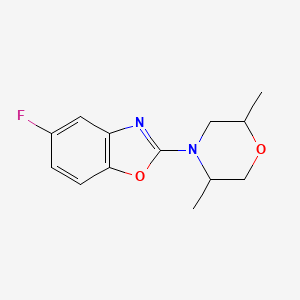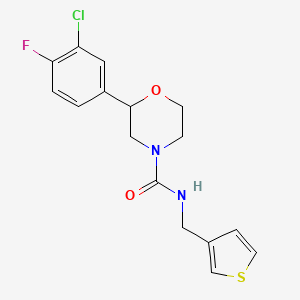
2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is a heterocyclic organic molecule that contains a benzoxazole ring and a dimethylmorpholine moiety.
作用機序
The mechanism of action of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole has been reported to inhibit the growth of cancer cells by targeting specific signaling pathways such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole have been studied extensively. This compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. Additionally, 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole has been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
実験室実験の利点と制限
One of the advantages of using 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit significant anticancer activity at low concentrations, making it an attractive candidate for further development. However, one of the limitations of using 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole in lab experiments is its potential toxicity towards normal cells. Therefore, further studies are required to evaluate the safety and efficacy of this compound in vivo.
将来の方向性
There are several future directions for the research on 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole. Firstly, further studies are required to elucidate the mechanism of action of this compound and its potential targets in cancer cells. Secondly, the development of novel derivatives of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole with improved selectivity and potency is an area of interest. Thirdly, the evaluation of the safety and efficacy of this compound in animal models is required before it can be considered for clinical trials. Finally, the potential applications of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole in other areas such as antimicrobial therapy and drug delivery systems should be explored.
In conclusion, 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole is a promising compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole have been discussed in this paper. Further research is required to fully understand the potential of this compound and its derivatives.
合成法
The synthesis of 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole can be achieved through a multi-step process that involves the reaction of 2-amino-5-fluorobenzoxazole with 2,5-dimethylmorpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to give the final product. The yield of the synthesis can be optimized by varying the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines such as breast, lung, and prostate cancer. Additionally, 2-(2,5-Dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole has been reported to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-(2,5-dimethylmorpholin-4-yl)-5-fluoro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-8-7-17-9(2)6-16(8)13-15-11-5-10(14)3-4-12(11)18-13/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEWJMSDZMSRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C2=NC3=C(O2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B6627544.png)
![N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B6627549.png)
![2-(3,4-difluorophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6627569.png)
![3-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B6627572.png)

![2-(3,4-difluorophenyl)-N-[[4-(methylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6627590.png)
![2-(3-chloro-4-fluorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B6627596.png)
![2-(3,4-difluorophenyl)-N-[2-(1-methylpyrazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627600.png)
![N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide](/img/structure/B6627605.png)
![2-(3,4-difluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627612.png)
![2-(3,4-difluorophenyl)-N-[[3-(methylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6627614.png)
![2-[[[(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6627629.png)
![2-cyclopentyloxy-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]butanamide](/img/structure/B6627636.png)
![N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide](/img/structure/B6627647.png)